2-(Azetidin-3-ylmethyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-10-8(11-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 |
InChI Key |
UTALBSXROBFNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 2 Azetidin 3 Ylmethyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Azetidin-3-ylmethyl)pyrimidine, a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy would be employed for a thorough structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the azetidine (B1206935) ring, and the methylene (B1212753) bridge.
The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C5 position is anticipated to be a triplet, while the protons at the C4 and C6 positions would likely appear as a doublet. chemicalbook.comubc.ca The azetidine ring protons would show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded compared to those on the C3 carbon. The methylene bridge protons would likely appear as a doublet, coupled to the methine proton of the azetidine ring. nih.govecmdb.ca
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Pyrimidine H-4, H-6 | ~8.7 | d | ~5.0 |
| Pyrimidine H-5 | ~7.3 | t | ~5.0 |
| Azetidine CH (methine) | ~3.5-3.8 | m | - |
| Azetidine CH₂ (adjacent to NH) | ~3.6-3.9 | m | - |
| Methylene CH₂ | ~3.0 | d | ~7.0 |
| Azetidine NH | Variable | br s | - |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. chemicalbook.com The C2 carbon, being directly attached to the substituent and between two nitrogen atoms, would likely be the most deshielded. The carbons of the azetidine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded than the C3 carbon. The methylene bridge carbon would also appear in the aliphatic region. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | ~165 |
| Pyrimidine C-4, C-6 | ~157 |
| Pyrimidine C-5 | ~120 |
| Azetidine C-2, C-4 | ~50-55 |
| Azetidine C-3 | ~30-35 |
| Methylene CH₂ | ~35-40 |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. In this compound, there are three distinct nitrogen atoms: two in the pyrimidine ring and one in the azetidine ring.
The nitrogen atoms of the pyrimidine ring are expected to have chemical shifts characteristic of diazine systems. mdpi.com The azetidine nitrogen, being a secondary amine in a strained ring, would have a chemical shift in the typical range for such functionalities. nih.govnih.gov The precise chemical shifts can be influenced by solvent effects and protonation state.
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound
| Nitrogen Assignment | Predicted Chemical Shift (ppm) |
| Pyrimidine N-1, N-3 | ~-60 to -80 (relative to CH₃NO₂) |
| Azetidine NH | ~-340 to -360 (relative to CH₃NO₂) |
Note: Predicted values are based on the analysis of similar structures and are highly dependent on the reference standard and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁N₃), the expected nominal molecular weight is 149 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the azetidine ring or cleavage of the bond between the methylene group and the pyrimidine ring. The pyrimidine ring itself is relatively stable and would likely be observed as a prominent fragment.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic vibrational bands.
Key expected absorptions include C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic azetidine and methylene groups. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the azetidine ring would be observed as a band in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would also be present. physchemres.orgcore.ac.ukchemicalbook.com
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Azetidine) | 3300 - 3500 |
| Aromatic C-H Stretch (Pyrimidine) | 3000 - 3100 |
| Aliphatic C-H Stretch (Azetidine, Methylene) | 2850 - 3000 |
| C=N Stretch (Pyrimidine) | 1550 - 1650 |
| C=C Stretch (Pyrimidine) | 1400 - 1600 |
| C-N Stretch | 1000 - 1350 |
Note: Predicted values are based on the analysis of similar structures.
Preclinical Pharmacological Investigations of 2 Azetidin 3 Ylmethyl Pyrimidine
In Vitro Biological Activity Screening
No specific data has been published on the in vitro biological activity screening of 2-(Azetidin-3-ylmethyl)pyrimidine.
Enzyme Inhibition Assays
There is no available information regarding the inhibitory activity of this compound against the specified enzymes.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Studies
No studies were found that evaluated the inhibitory effect of this compound on Cyclin-Dependent Kinase 2 (CDK2). Although other pyrimidine (B1678525) derivatives have been investigated as CDK2 inhibitors, data for this specific compound is absent. google.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitory Profiling
The inhibitory profile of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has not been reported in the scientific literature.
Investigations into Other Kinase Targets (e.g., JAK, MEK1/2, ERK1/2)
There are no published investigations into the effect of this compound on other kinase targets such as Janus kinase (JAK), Mitogen-activated protein kinase kinase (MEK1/2), or Extracellular signal-regulated kinase (ERK1/2). While the pyrimidine structure is a component of some known kinase inhibitors, specific data for the requested compound is unavailable.
Receptor Binding and Functional Agonism/Antagonism Studies
No receptor binding or functional data for this compound has been found.
Histamine H3 Receptor (H3R) Affinity and Agonistic Efficacy Evaluation
There are no public reports on the binding affinity or the agonistic/antagonistic efficacy of this compound at the Histamine H3 Receptor (H3R). Studies on other pyrimidine-containing molecules have shown interaction with H3R, but this specific compound has not been characterized.
Antiviral Activity Assessments (e.g., HIV-1 Reverse Transcriptase Inhibition)
No studies reporting the evaluation of this compound for antiviral activity, including but not limited to the inhibition of HIV-1 reverse transcriptase, were identified.
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines
There are no available research findings on the antiproliferative or cytotoxic effects of this compound in any cancer cell lines. This includes a lack of data for the following specific cell lines:
MCF-7 (Human Breast Carcinoma)
No data is available.
HCT-116 (Human Colorectal Carcinoma)
No data is available.
HepG-2 (Human Hepatocellular Carcinoma)
No data is available.
A549 (Lung), PC3 (Prostate), SKOV-3 (Ovarian), A431 (Skin), U251 (Brain), and 786-O (Kidney) Cancer Cell Lines
No data is available.
Elucidation of Molecular Mechanism of Action (In Vitro)
No in vitro studies have been published that would elucidate the molecular mechanism of action for this compound.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For pyrimidine derivatives, the biological activity is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov
The rational design of pyrimidine analogues often involves a molecular extension strategy, where a known active fragment is elaborated to improve its interaction with the biological target. nih.govnih.gov This approach, aided by molecular docking studies, allows for the targeted synthesis of compounds with potentially enhanced potency and selectivity. nih.govnih.gov The synthesis of pyrimidine derivatives can be achieved through various multi-step organic synthesis routes, often starting from readily available precursors. researchgate.net The goal is to create a diverse library of analogues with systematic structural modifications to probe the chemical space around the core scaffold.
Structural modifications to the pyrimidine core have a significant impact on biological activity. For instance, in a series of pyranopyrimidine analogs, the introduction of electron-donating groups like methoxy (B1213986) and hydroxy at the phenyl ring linked to the pyran ring enhanced antibacterial characters. nih.gov Conversely, bulky substituents can lead to diminished activity due to steric hindrance at the binding site. nih.gov In another study of pyrimidine diamine derivatives, the length of the aliphatic linker chain between two aromatic groups was found to be crucial for inhibitory potency against cholinesterases. acs.org
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For a series of pyrimidine derivatives acting as cholinesterase inhibitors, key pharmacophoric features were identified as the pyrimidine ring, a protonated amine group, and a substituted aromatic moiety. acs.org The protonated amine group, in particular, was found to establish strong interactions with the catalytic and peripheral anionic sites of the enzyme. acs.org In the context of anticancer activity, the ability of the pyrimidine scaffold to act as a bioisostere for natural purines and pyrimidines allows it to interfere with various biological processes, making it a versatile pharmacophore for drug development. nih.gov
Ligand-Target Interaction Analysis
The interaction of a ligand with its biological target is a cornerstone of drug discovery. Computational techniques provide a virtual window into these interactions, predicting binding modes and assessing the stability of the ligand-receptor complex.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking simulations can be employed to understand its binding mechanism with potential protein targets. Pyrimidine derivatives are known to interact with a variety of targets, including kinases and G-protein coupled receptors (GPCRs). For illustrative purposes, a hypothetical docking study of this compound into the ATP-binding site of a protein kinase is presented.
The simulation would reveal key interactions, such as hydrogen bonds between the pyrimidine ring's nitrogen atoms and amino acid residues in the hinge region of the kinase. The azetidine (B1206935) ring could also form crucial interactions with the protein. The results of such a study are often summarized in a table detailing the binding energies and interacting residues.
| Parameter | Value |
| Target Protein | Protein Kinase (Hypothetical) |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu83, Glu91, Val12, Asp145 |
| Hydrogen Bonds | Pyrimidine N1 - Leu83 (backbone NH), Pyrimidine N3 - Glu91 (side chain) |
| Hydrophobic Interactions | Azetidine ring with Val12 |
| Ionic Interactions | Protonated azetidine with Asp145 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation of the this compound-kinase complex would provide insights into the conformational changes of both the ligand and the protein upon binding.
The stability of the complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex would exhibit minimal fluctuations. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding.
| Simulation Parameter | Result |
| Simulation Time | 100 ns |
| Protein RMSD (Å) | 1.5 ± 0.3 |
| Ligand RMSD (Å) | 0.8 ± 0.2 |
| Key Interaction Persistence | Hydrogen bonds with Leu83 and Glu91 maintained > 80% of simulation time |
This table presents hypothetical data for illustrative purposes.
Homology Modeling for Receptor Structure Generation
In cases where the experimental three-dimensional structure of a target receptor is unavailable, homology modeling can be used to generate a reliable model. nih.gov If this compound were to target a receptor with an unknown structure, such as a novel GPCR, a homology model could be built using the amino acid sequence of the target and the known structure of a related protein as a template. For instance, the structure of the P2Y12 receptor has been used as a template for modeling other pyrimidine-recognizing receptors like P2Y14. nih.gov The quality of the generated model is crucial for the accuracy of subsequent docking and MD simulations.
Quantum Chemical Investigations
Quantum chemical methods provide a deeper understanding of the intrinsic properties of a molecule, such as its geometry and electronic structure. These properties are fundamental to its reactivity and interaction with biological targets.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.govijcce.ac.irscielo.org.mx DFT calculations can be used to determine the optimized, lowest-energy three-dimensional geometry of this compound. nih.govresearchgate.net This optimized structure provides accurate bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and flexibility.
| Geometric Parameter | Calculated Value (DFT B3LYP/6-31G*) |
| C2-N1 Bond Length (Å) | 1.34 |
| N1-C6 Bond Length (Å) | 1.33 |
| Azetidine C-N-C Angle (°) | 88.5 |
| Dihedral Angle (Pyrimidine-CH2-Azetidine) | 75° |
This table presents hypothetical data for illustrative purposes based on general values for similar fragments.
Electronic Structure Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are critical for its chemical reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. scielo.org.mx A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich pyrimidine ring, while the LUMO may be distributed across the pyrimidine system.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govscielo.org.mx It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential (red/yellow), making them likely hydrogen bond acceptors. The hydrogen atoms on the azetidine nitrogen would represent regions of positive potential (blue), indicating their role as hydrogen bond donors.
| Electronic Property | Calculated Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
| Most Negative Potential (on Pyrimidine N) | -0.05 a.u. |
| Most Positive Potential (on Azetidine NH) | +0.08 a.u. |
This table presents hypothetical data for illustrative purposes.
Theoretical Prediction and Validation of Spectroscopic Data (NMR, FT-IR)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of a molecule. researchgate.net These predictions, when compared with experimental data, serve to validate the computed equilibrium geometry and electronic structure of the molecule, providing a foundational understanding of its characteristics. rsc.org
For this compound, theoretical spectra can be generated by first optimizing the molecule's 3D geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). rsc.org Subsequent frequency calculations on the optimized geometry yield predicted FT-IR spectra, while Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. rsc.org
Predicted FT-IR Spectral Data:
The vibrational modes of this compound are complex, involving the stretching and bending of bonds within the pyrimidine and azetidine rings, as well as the methylene (B1212753) bridge. Key predicted vibrational frequencies are instrumental in identifying the compound's structural features.
| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3450-3300 | N-H stretch | Azetidine ring |
| ~3100-3000 | C-H stretch (aromatic) | Pyrimidine ring |
| ~2950-2850 | C-H stretch (aliphatic) | Azetidine, CH₂ |
| ~1600-1550 | C=N, C=C stretching | Pyrimidine ring |
| ~1450-1400 | CH₂ scissoring | Azetidine, CH₂ |
| ~1200-1100 | C-N stretching | Azetidine, Pyrimidine-CH₂ |
Predicted NMR Spectral Data:
The predicted NMR chemical shifts provide a detailed map of the chemical environment of each nucleus. The pyrimidine protons are expected in the aromatic region, while the azetidine and methylene protons would appear in the aliphatic region.
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-2 | ~8.9 - 9.1 | ~158 - 160 |
| Pyrimidine H-4/6 | ~8.5 - 8.7 | ~156 - 158 |
| Pyrimidine H-5 | ~7.2 - 7.4 | ~120 - 122 |
| Methylene (-CH₂-) | ~3.0 - 3.3 | ~35 - 38 |
| Azetidine CH | ~3.5 - 3.8 | ~38 - 42 |
| Azetidine CH₂ | ~3.9 - 4.2 | ~55 - 58 |
| Azetidine NH | ~2.5 - 3.5 (broad) | - |
These theoretically derived data points provide a benchmark for experimental chemists. A strong correlation between the predicted and measured spectra would confirm the structural integrity of the synthesized this compound.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters
Beyond structural confirmation, computational models are employed to forecast a molecule's behavior in a biological system, a critical step in modern drug discovery. johnshopkins.edu These in silico predictions for parameters related to absorption, distribution, metabolism, and excretion (ADME) as well as target binding help to prioritize lead compounds and identify potential liabilities early in the development process. nih.gov
Computational Prediction of Binding Affinities and Target Engagement
The therapeutic potential of this compound is contingent on its ability to bind to a specific biological target, such as a protein kinase or receptor, with high affinity and selectivity. rsc.org Molecular docking is a primary computational technique used to predict the binding mode and estimate the binding affinity of a small molecule within the active site of a target protein.
The process involves:
Target Selection: Identifying a protein target of interest. Given the pyrimidine scaffold, potential targets could include various kinases, which are often implicated in cancer and inflammatory diseases. nih.gov
Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the 3D structure of this compound is placed into the binding site of the target protein. The program then samples numerous orientations and conformations of the ligand, scoring each based on a force field that approximates binding energy.
Scoring and Analysis: The output is a series of binding poses ranked by their docking score, which is a proxy for binding affinity (ΔG). More negative scores typically indicate more favorable binding.
Hypothetical Docking Results for this compound against a Kinase Target:
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Kinase X | -8.5 | ASP-145, LYS-72, LEU-130 | ~1.5 µM |
| Kinase Y | -6.2 | GLU-98, VAL-55, PHE-144 | ~45 µM |
| Kinase Z | -7.9 | ASP-145, THR-88, ILE-70 | ~3.2 µM |
These predictions allow researchers to hypothesize which protein targets the compound is most likely to engage, guiding experimental validation assays. Advanced methods like free energy perturbation (FEP) or molecular dynamics (MD) simulations can provide even more accurate predictions of binding affinity. nih.gov
Analysis of Molecular Interactions and Conformational Landscapes
A low docking score is often the result of specific, favorable interactions between the ligand and the protein. Analysis of the top-ranked docking poses reveals the precise nature of these interactions. For this compound, key interactions would likely involve:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors, likely interacting with hydrogen bond donor residues (e.g., lysine, arginine, or backbone amides) in the protein's active site. The N-H group of the azetidine ring can act as a hydrogen bond donor.
Hydrophobic Interactions: The carbon atoms of the pyrimidine and azetidine rings can form favorable van der Waals interactions with nonpolar residues like leucine, valine, and isoleucine.
The flexibility of the methylene linker between the two rings means the molecule is not static; it can adopt various shapes or conformations. nih.gov Understanding this conformational landscape is crucial, as only specific conformations may be suitable for binding to a target. Molecular dynamics simulations can be used to explore the conformational space of the molecule, both in solution and when bound to a protein. This analysis can reveal the energetic cost of adopting the "bioactive" conformation required for target engagement and can highlight the role of the azetidine ring in positioning the pyrimidine core for optimal interaction.
Conclusion
The compound 2-(Azetidin-3-ylmethyl)pyrimidine represents an intriguing yet largely unexplored molecule in medicinal chemistry. By combining the proven pharmacophoric features of the pyrimidine (B1678525) ring with the unique structural and synthetic utility of the azetidine (B1206935) scaffold, it stands as a compound of high interest for drug discovery. While there is a lack of specific published data on its synthesis, properties, and biological activity, the established importance of its constituent heterocycles suggests that it warrants further investigation. Future research into efficient synthetic routes and comprehensive pharmacological screening is necessary to unlock the potential therapeutic value of this and related azetidine-pyrimidine hybrids.
Future Research Directions and Therapeutic Perspectives for Azetidinylpyrimidine Scaffolds
Advanced Design Strategies for Optimizing Potency, Selectivity, and Biological Performance
Once a target is identified, the next critical phase is the optimization of the lead compound. For the 2-(azetidin-3-ylmethyl)pyrimidine scaffold, advanced design strategies are employed to enhance potency, improve selectivity against related proteins, and fine-tune pharmacokinetic properties. Structure-based drug design (SBDD) is a cornerstone of this process. By obtaining high-resolution crystal structures of the scaffold bound to its target, medicinal chemists can visualize the key molecular interactions.
This structural insight allows for rational, data-driven modifications. For example, theoretical and structural studies can guide the synthesis of a series of compounds designed to optimize the occupancy of a specific pocket within the protein's active site. nih.gov Increasing the hydrophobicity or adding hydrogen bond donors/acceptors at specific positions on the pyrimidine (B1678525) or azetidine (B1206935) ring can enhance the fit and increase binding affinity, thereby boosting potency. nih.gov
Selectivity is equally important to minimize off-target effects. If a lead compound inhibits both the desired target and a closely related anti-target, SBDD can be used to exploit subtle differences in their respective binding sites. A modification that introduces a favorable interaction in the target protein but creates a steric clash in the anti-target can dramatically improve selectivity.
Table 2: Illustrative Structure-Activity Relationship (SAR) for Scaffold Optimization
This table is a hypothetical representation of an optimization campaign.
| Compound | Modification on Pyrimidine Ring | Target Potency (IC₅₀, nM) | Anti-Target Selectivity (Fold) |
|---|---|---|---|
| Lead-1 | None (Hydrogen) | 500 | 2 |
| Analogue-1A | 4-Chloro | 150 | 10 |
| Analogue-1B | 4-Methyl | 450 | 3 |
| Analogue-1C | 4-Methoxy | 80 | 50 |
| Analogue-1D | 5-Fluoro | 65 | 120 |
Development and Validation of Advanced Preclinical Models for Efficacy Assessment
The ultimate goal of developing a therapeutic agent is clinical success. Bridging the gap between a potent molecule and an effective medicine requires rigorous preclinical testing in models that can accurately predict human responses. The reliance on traditional two-dimensional (2D) cell cultures is diminishing, as these models often fail to capture the complexity of a living organism.
Future research on azetidinylpyrimidine-based compounds will increasingly depend on advanced preclinical models. These include:
3D Organoids: These are self-organizing, three-dimensional cell cultures derived from stem cells or patient tissues that mimic the architecture and function of an organ. For an anti-cancer agent, testing on patient-derived tumor organoids can provide a much clearer picture of efficacy than a simple cell line.
Patient-Derived Xenografts (PDX): In this model, tumor tissue from a human patient is directly implanted into an immunodeficient mouse. The tumor retains the genetic and histological characteristics of the original patient's cancer, providing a high-fidelity platform for assessing a drug's in vivo efficacy.
Humanized Mouse Models: For immuno-oncology applications or infectious diseases, mice can be engineered to have components of a human immune system. These models are essential for evaluating therapies that work by modulating the immune response.
Transgenic Animal Models: For neurodegenerative diseases, animal models that are genetically modified to express disease-causing human proteins allow researchers to test if a compound can not only engage its target but also alter the course of the disease and improve relevant behavioral outcomes.
Validation of these models is key, ensuring that they are reproducible and, most importantly, that their results correlate with clinical outcomes in humans.
Investigation of Combination Therapies and Synergistic Effects with Established Therapeutic Agents
Complex diseases like cancer are often driven by multiple biological pathways, and treatment with a single agent can lead to the development of resistance. A major therapeutic strategy is to use combination therapies, where drugs with different mechanisms of action are administered together. nih.gov This approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. mdpi.com
Derivatives of the this compound scaffold are prime candidates for investigation in combination regimens. For example, a highly selective kinase inhibitor based on this scaffold could be paired with a standard-of-care cytotoxic agent. nih.gov The rationale is that the targeted agent could block a key survival pathway in cancer cells, making them more vulnerable to the DNA-damaging effects of chemotherapy. nih.gov The advantages of such combinations include potentially achieving greater efficacy, overcoming drug resistance, and allowing for lower doses of each agent, which can reduce toxicity. nih.govmdpi.com
Preclinical evaluation of these combinations is critical. The checkerboard assay is a common in vitro method used to systematically test pairs of drugs across a range of concentrations to identify synergistic, additive, or antagonistic interactions. nih.gov The results are often quantified using a Fractional Inhibitory Concentration Index (FICI), where a lower value indicates stronger synergy. nih.gov Promising combinations identified in vitro must then be validated in advanced in vivo models to confirm their enhanced therapeutic efficacy and safety. nih.gov
Table 3: Framework for Evaluating Combination Therapies
| Evaluation Stage | Method | Objective | Potential Outcome |
| In Vitro Screening | Checkerboard Assay | To quantify the interaction between an azetidinylpyrimidine-based drug and another agent (e.g., chemotherapy, immunotherapy). | Identification of synergistic pairs (FICI < 0.5), indicating enhanced combined effect. nih.gov |
| Mechanism of Synergy | Molecular Biology (e.g., Western Blot, RNA-seq) | To understand how the drugs work together (e.g., inhibiting parallel pathways, blocking resistance mechanisms). | Elucidation of pharmacodynamic interactions that support the combination. mdpi.com |
| In Vivo Efficacy | PDX or Transgenic Mouse Models | To confirm if the synergistic effect observed in vitro translates to improved tumor regression or disease modification in vivo. | Significantly improved survival or reduced tumor volume compared to single-agent treatments. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
